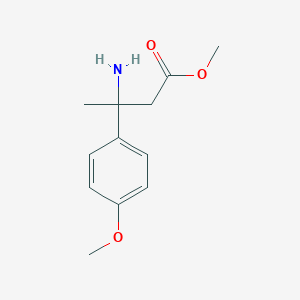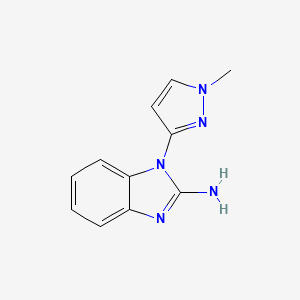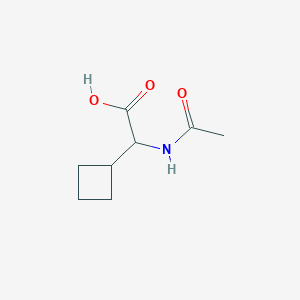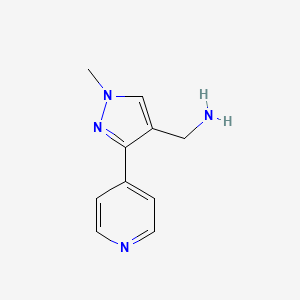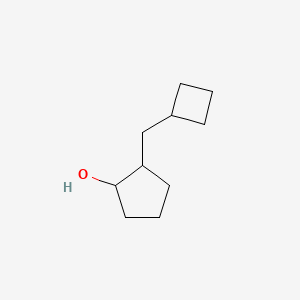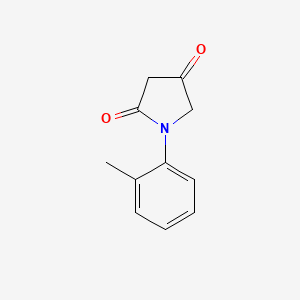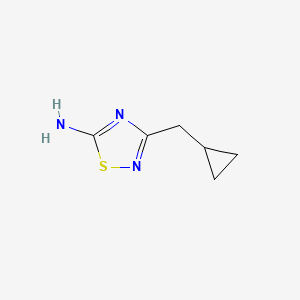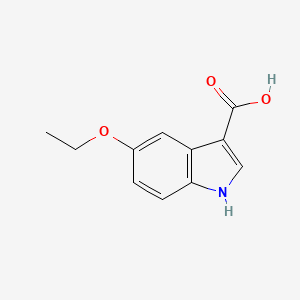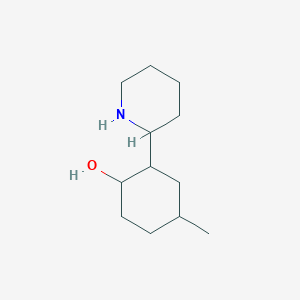
2-bromo-3-phenylbutanenitrile, Mixture of diastereomers
Vue d'ensemble
Description
2-bromo-3-phenylbutanenitrile is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and are not enantiomers . They have different physical properties and reactivity .
Molecular Structure Analysis
The molecular formula of 2-bromo-3-phenylbutanenitrile is C10H10BrN . It is a diastereomer, meaning it has the same molecular formula and sequence of bonded atoms as another compound, but a different orientation of their atoms in space .Physical and Chemical Properties Analysis
2-bromo-3-phenylbutanenitrile, a mixture of diastereomers, has a molecular weight of 224.1 . Diastereomers can have different physical properties, such as different melting points, boiling points, and densities .Applications De Recherche Scientifique
Organic Synthesis and Chemical Applications
Practical Synthesis Methods
Research on compounds such as 2-Fluoro-4-bromobiphenyl highlights the development of practical synthesis methods for key intermediates in pharmaceuticals, demonstrating the importance of finding efficient, scalable routes for chemical synthesis that could be relevant to the synthesis of 2-bromo-3-phenylbutanenitrile (Yanan Qiu et al., 2009).
Catalysis and Polymer Blends
Studies on catalysts and polymer blends, such as those incorporating poly[(1-trimethylsilyl)-1-propyne], provide insights into the design of membranes and materials for liquid-liquid separation, which could be relevant for applications involving 2-bromo-3-phenylbutanenitrile (A. Volkov et al., 2009).
Environmental and Biochemical Studies
Environmental Impacts and Bioaccumulation
Research on bromoform and similar brominated compounds focuses on their environmental distribution, sources, sinks, and implications for atmospheric chemistry. Such studies can provide context for understanding the environmental behavior of 2-bromo-3-phenylbutanenitrile and related diastereomers (B. Quack & D. Wallace, 2003).
Toxicology and Safety Assessments
Investigations into the toxicological profiles of compounds like polybrominated dibenzo-p-dioxins and dibenzofurans offer insights into the potential health impacts of brominated compounds, which might be extrapolated to assess the safety of 2-bromo-3-phenylbutanenitrile (J. Mennear & C. C. Lee, 1994).
Mécanisme D'action
Mode of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in the body . In the case of aromatic compounds like this one, a common reaction is electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to undergo electrophilic aromatic substitution suggests it could influence pathways involving aromatic compounds . The exact downstream effects would depend on the specific targets and pathways involved.
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution suggests it could lead to the formation of substituted benzene rings . These could have various effects depending on their structure and the context of the reaction.
Propriétés
IUPAC Name |
2-bromo-3-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUQURIPHCQJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine](/img/structure/B1432448.png)
